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Abstract

Kojibiose (2-O-a-D-glucopyranosyl-D-glucose) is a rare disaccharide composed of two
glucose units linked by an a-(1 - 2) glycosidic bond. Initially discovered as a component of koji
extract, it is naturally present in low quantities in various foods like honey and beer.[1] Despite
its scarcity in nature, kojibiose has garnered significant interest from the scientific and
industrial communities due to its unique physicochemical properties and potential health
benefits, including prebiotic effects, low caloric value, and non-cariogenicity.[2][3][4] This
technical guide provides a comprehensive overview of the discovery of kojibiose, its natural
sources, and the methodologies for its production and analysis. It is intended for researchers,
scientists, and professionals in drug development and food science who are interested in the
applications of this functional sugar.

Discovery of Kojibiose

The discovery of kojibiose is intrinsically linked to the study of traditional Japanese
fermentation processes. It was first identified in koji extract, which is produced by fermenting
steamed rice or other grains with the mold Aspergillus oryzae.[1] However, the extremely low
concentrations in natural sources made large-scale extraction impractical, hindering further
research for many years.[1][5]

A significant breakthrough in the study of kojibiose metabolism came with the discovery and
characterization of enzymes that specifically act on it. Researchers identified kojibiose
phosphorylase (EC 2.4.1.230) in organisms like Escherichia coli K-12.[6][7][8] This enzyme
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catalyzes the reversible phosphorolysis of kojibiose into D-glucose and 3-D-glucose-1-

phosphate.[6][7][8] More recently, a highly specific kojibiose hydrolase (kojibiase) was

discovered in the bacterium Mucilaginibacter mallensis, which hydrolyzes kojibiose into two

glucose molecules.[9] These enzymatic discoveries have been pivotal, not only for

understanding the biological role of kojibiose but also for developing efficient biotechnological

production methods.

Natural Sources and Occurrence

Kojibiose is found in a variety of natural and processed foodstuffs, albeit typically at very low

concentrations. This scarcity makes direct extraction for commercial purposes economically

unviable.[5]

Typical

Natural Source . Reference(s)
Concentration/Presence
Honey Present, approximately 3% [3]
Found in the fermented
Koji Extract product of steamed rice and [1]
Aspergillus oryzae
Beer Present as a minor component  [1]
) ] Contributes to the distinctive
Sake (Japanese Rice Wine) [10]
taste
Starch Hydrolyzate Can be found as a byproduct [1][10]
) Formed as a product of
Caramelized Glucose ] [3]
thermal degradation of glucose
Occurs naturally in foods like
Fermented Foods [11]

sourdough breads and kimchi

Physicochemical Properties of Kojibiose

Kojibiose is a white, crystalline powder with properties that make it a promising substitute for

sucrose in various applications. It is soluble in water and has a mild sweet taste.[3][4][12]
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Property Value Reference(s)
Chemical Formula C12H22011 [13][14]
Molar Mass 342.30 g/mol [3][13][14]

(2R,3S,4R,5R)-3,4,5,6-
tetrahydroxy-2-
[(2R,3R,4S,5S,6R)-3,4,5-

IUPAC Name _ [3][13]
trihydroxy-6-
(hydroxymethyl)oxan-2-

ylJoxyhexanal

CAS Number 2140-29-6 [13][14]

Appearance White to off-white powder/solid  [12][14]

- Soluble in water (5 mg/mL,
Solubility ) [4][12][14]
clear, colorless solution)

Melting Point 1745 °C [12]
Optical Activity +162° - +137° [12]
) ) o Inhibitor of plant glucosidase I;
Biological Activity o [12][14]
Prebiotic

Enzymology and Metabolism

The metabolism of kojibiose is primarily governed by two types of enzymes from the Glycoside
Hydrolase Family 65 (GH65): phosphorylases and hydrolases.

» Kojibiose Phosphorylase (KP): This enzyme cleaves the a-(1 - 2) glycosidic bond of
kojibiose in the presence of inorganic phosphate (Pi) to yield D-glucose and [3-D-glucose-1-
phosphate. The reaction is reversible, allowing for the synthesis of kojibiose from glucose-1-
phosphate and a suitable acceptor.

» Kojibiose Hydrolase (Kojibiase): This enzyme catalyzes the hydrolysis of kojibiose into two
D-glucose molecules.

Below is a diagram illustrating the phosphorolytic cleavage of kojibiose.
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Phosphorolytic cleavage of kojibiose by Kojibiose Phosphorylase.

Kinetic Properties of Kojibiose-Acting Enzymes

The kinetic parameters of these enzymes are crucial for their application in biocatalysis and for
understanding their physiological roles.

k _cat/K__

K_m k_cat Source Referenc
Enzyme Substrate m .
(mM) (s™) Organism e(s)
(M—1s™?)
Kojibiose o
o Escherichi
Phosphoryl  Kojibiose 1.05 1.1 1.12 x 103 ] [6][71[8]
) a coli K-12
ase (YcjT)
P B-D- -
phosphogl Escherichi
glucose-1- 0.018 21 1.1 x1068 ] 617118l
ucomutase a coli K-12
(Ycju)

Biotechnological Production and Experimental
Protocols

Given the low natural abundance of kojibiose, biotechnological synthesis represents the only
viable route for its large-scale production.[5] Several enzymatic strategies have been
developed, primarily using sucrose phosphorylase or dextransucrase.
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A highly efficient method involves a multi-step biocatalytic process starting from inexpensive

and readily available substrates like sucrose and lactose.[10][15] This process can yield
kojibiose with purities exceeding 99%.[15][16]

The general workflow for this sustainable production process is outlined below.
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Step 1: Transglucosylation
(Dextransucrase)

Product Mixture:
4'-galactosyl-kojibiose,
Leucrose, Fructose, etc.

Removes residual
monosaccharides

Step 2: Fermentation
(Saccharomyces cerevisiae)

leaves galactose moiety

Step 3: Hydrolysis
(Kluyveromyces lactis
B-galactosidase)

Step 4: Purification
(e.g., Liquid Chromatography)

Final Product:
High-Purity Kojibiose
(>99%)
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Biotechnological workflow for the synthesis of high-purity kojibiose.
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Detailed Experimental Protocol: Enzymatic Synthesis
and Purification

This protocol is a synthesized methodology based on the process developed by Diez-Municio
et al. (2014).[10][15]

Objective: To produce high-purity kojibiose from sucrose and lactose.
Materials:

e Sucrose and Lactose (Substrates)

o Dextransucrase from Leuconostoc mesenteroides

e Saccharomyces cerevisiae (Baker's yeast)

» [(-galactosidase from Kluyveromyces lactis

o Sodium acetate buffer (pH 5.2)

e Sodium phosphate buffer (pH 7.0)

o Preparative Liquid Chromatography system with a refractive index detector (LC-RID)
Methodology:

o Step 1: Transglucosylation to form 4'-galactosyl-kojibiose

o Prepare a reaction mixture containing sucrose and lactose in sodium acetate buffer (pH
5.2).

o Add dextransucrase to the mixture.

o Incubate the reaction under controlled temperature and stirring until maximum conversion
to the trisaccharide 4'-O-3-D-galactopyranosyl-kojibiose is achieved. The reaction
produces a complex mixture including the target trisaccharide, leucrose, and residual
monosaccharides.[1][15]
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e Step 2: Removal of Monosaccharides by Fermentation

o

Adjust the pH of the reaction mixture from Step 1 to be optimal for yeast fermentation.

[¢]

Inoculate the mixture with Saccharomyces cerevisiae.

[¢]

Incubate to allow the yeast to consume residual monosaccharides like glucose, fructose,
and sucrose.[15][17]

[¢]

After fermentation, remove the yeast cells by centrifugation.
o Step 3: Hydrolysis of the Trisaccharide

o To the supernatant from Step 2, add 3-galactosidase from K. lactis. The reaction should be
performed in a suitable buffer (e.g., phosphate buffer, pH ~7.0).[1]

o This enzyme specifically hydrolyzes the galactose moiety from 4'-galactosyl-kojibiose,
releasing free kojibiose and galactose.

o Step 4: Final Purification
o The resulting mixture contains kojibiose, galactose, and other minor components.

o For the highest purity, subject the mixture to preparative liquid chromatography (e.g., size-
exclusion or ion-exchange chromatography).[1][15]

o Monitor the fractions using an LC-RID system.
o Collect the fractions corresponding to pure kojibiose.

o The final product can be lyophilized to obtain a dry, stable powder with a purity of 299%.
[15]

Analytical Protocol: HPLC-RID for Kojibiose
Quantification

Objective: To identify and quantify kojibiose in a sample mixture.
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Instrumentation:

¢ High-Performance Liquid Chromatography (HPLC) system

» Refractive Index Detector (RID)

o Carbohydrate analysis column (e.g., Aminex HPX-87 series)
Procedure:

o Sample Preparation: Dilute the sample containing kojibiose in ultrapure water. Filter through
a 0.22 pm syringe filter to remove particulates.

e Chromatographic Conditions:

[¢]

Mobile Phase: Degassed ultrapure water.

[¢]

Flow Rate: Typically 0.5-0.6 mL/min.

[e]

Column Temperature: Maintained at an elevated temperature (e.g., 80-85 °C) to improve
peak resolution.

[e]

Detector Temperature: Set to match or be slightly above the column temperature.

e Analysis:

[¢]

Inject a known volume of the prepared sample into the HPLC system.

[¢]

Run the analysis and record the chromatogram.

[e]

Identify the kojibiose peak by comparing its retention time with that of a pure kojibiose
standard.

[e]

Quantify the concentration by creating a standard curve with known concentrations of the
kojibiose standard and integrating the peak area of the sample.

Conclusion
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Kojibiose, once a scientific curiosity found in trace amounts in fermented foods, is now
accessible for in-depth research and industrial application thanks to significant advances in
biocatalysis. Its discovery has paved the way for the exploration of other rare sugars with
unique functional properties. The development of robust, scalable biotechnological processes
for its synthesis is critical for unlocking its potential as a low-calorie, prebiotic sweetener in
functional foods, and for further investigation into its therapeutic applications in the
pharmaceutical industry. The detailed protocols and data presented in this guide offer a solid
foundation for professionals engaged in the research and development of novel carbohydrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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